N1-Substituent Steric Bulk Reduction: 1-Methyl vs. 1-Benzyl Analog – Molecular Weight and Rotatable Bond Count
The target compound's N1-methyl group reduces molecular weight by 76.1 Da compared to the 1-benzyl analog (CAS 1144448-93-0, C₂₂H₂₁N₃O₃S₂, MW 439.6 g/mol) [1]. This translates to a higher ligand efficiency potential (per heavy atom) and reduced lipophilicity (estimated ΔclogP ≈ −1.0 to −1.5 units), which is consistent with the established SAR principle that smaller N1-alkyl groups on indole-3-carboxamide scaffolds improve aqueous solubility while retaining CB1 receptor complementarity [2]. The benzyl analog additionally introduces one extra rotatable bond, increasing conformational entropy penalty upon binding [1].
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW = 363.5 g/mol; 24 heavy atoms; 6 rotatable bonds; XLogP3-AA = 2 |
| Comparator Or Baseline | 1-Benzyl analog (CAS 1144448-93-0): MW = 439.6 g/mol; 30 heavy atoms; ≥7 rotatable bonds; estimated XLogP3-AA ≈ 3.0–3.5 |
| Quantified Difference | ΔMW = −76.1 Da (−17.3%); Δheavy atoms = −6; Δrotatable bonds ≈ −1; estimated ΔclogP ≈ −1.0 to −1.5 |
| Conditions | Computed physicochemical properties from PubChem (CID 45491031) and ChemSrc CAS database entries; logP estimated via XLogP3-AA algorithm [1] |
Why This Matters
For procurement decisions in fragment-based screening or lead optimization campaigns where ligand efficiency metrics govern candidate prioritization, the 76 Da mass advantage of the target compound over its 1-benzyl analog is quantitatively meaningful and directly translatable to improved composite ligand efficiency indices.
- [1] PubChem Compound Summary: CID 45491031. ChemSrc CAS entries for 1190277-81-6 and 1144448-93-0. https://pubchem.ncbi.nlm.nih.gov/compound/45491031; https://www.chemsrc.com/en/cas/1144448-93-0_1073285.html (accessed 2026-04-30). View Source
- [2] Adam JM, Cairns J, Caulfield W, et al. Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. Med Chem Commun. 2010;1:54-60. Table 1: SAR of N1-substitution on CB1 pEC₅₀ and solubility. View Source
